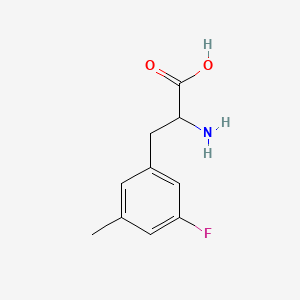

3-Fluoro-5-methyl-dl-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGJALAYWIUJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392899 | |

| Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603106-28-1 | |

| Record name | 3-Fluoro-5-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603106-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methyl-dl-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool for modulating their therapeutic properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom. This guide provides a comprehensive technical overview of 3-Fluoro-5-methyl-dl-phenylalanine, a synthetic amino acid with potential applications in the development of novel therapeutics. While specific experimental data for this particular isomer is limited, this document will leverage data from closely related analogs to provide a robust understanding of its expected properties and utility.

The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold can profoundly influence its biological activity. The substitution of a hydrogen atom with fluorine results in minimal steric perturbation while significantly altering the electronic properties of the aromatic ring. This modification can enhance metabolic stability, modulate binding affinity to biological targets, and improve the overall pharmacokinetic profile of peptide-based drugs.[1][2] The additional presence of a methyl group at the 5-position further refines the lipophilicity and steric profile of the molecule, offering a unique tool for medicinal chemists.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can infer its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 603106-28-1 | [3] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [4] |

| Molecular Weight | 197.21 g/mol | [4] |

| IUPAC Name | 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid | Inferred |

| Appearance | Expected to be a white to off-white crystalline powder | [5] |

| Melting Point | Not available. Related compounds like p-Fluoro-DL-phenylalanine melt at 253-255 °C (dec.). | [5] |

| Solubility | Expected to have limited solubility in water and be more soluble in organic solvents. | [5] |

| pKa (carboxyl) | Estimated to be around 2-3 | Inferred |

| pKa (amino) | Estimated to be around 9-10 | Inferred |

Synthesis of this compound

A plausible and well-established method for the synthesis of this compound is the Erlenmeyer-Plöchl azlactone synthesis .[6][7] This versatile method allows for the preparation of various α-amino acids from N-acyl glycine.

Proposed Synthetic Workflow

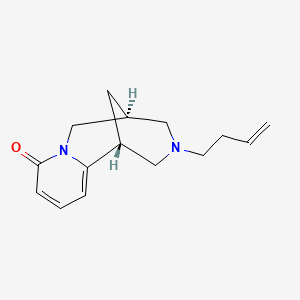

Figure 1: Proposed synthetic workflow for this compound via the Erlenmeyer-Plöchl synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(3-Fluoro-5-methylbenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

-

To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-5-methylbenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the flask.

-

Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the azlactone product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Expert Insight: The Erlenmeyer-Plöchl synthesis is a robust method for creating a diverse library of substituted phenylalanines.[8] The choice of N-acetylglycine and acetic anhydride is crucial for the initial cyclization and subsequent condensation with the aldehyde. The anhydrous conditions are important to prevent premature hydrolysis of the anhydride and the azlactone product.

Step 2: Reduction and Hydrolysis to this compound

-

In a suitable reaction vessel, suspend the synthesized azlactone (1 equivalent) in a mixture of red phosphorus and hydroiodic acid.

-

Heat the mixture under reflux for several hours. The reaction involves the reduction of the double bond and hydrolysis of the amide and oxazolone ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove excess red phosphorus.

-

Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Trustworthiness of Protocol: This protocol is based on well-documented procedures for the synthesis of analogous fluorinated phenylalanines.[7] The reduction of the azlactone with red phosphorus and hydroiodic acid is a classic method that reliably yields the final amino acid.[7]

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). The fluorine and methyl substituents will influence their chemical shifts and coupling patterns.

-

α-Proton: The proton on the α-carbon will likely appear as a multiplet around δ 4.0-4.5 ppm, coupled to the β-protons.

-

β-Protons: The two diastereotopic protons on the β-carbon will appear as a multiplet, likely between δ 2.8-3.5 ppm, coupled to the α-proton and potentially showing long-range coupling to the fluorine atom.

-

Methyl Protons: The methyl group protons will appear as a singlet in the aliphatic region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbon will be observed downfield, typically around δ 170-180 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the range of δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

α-Carbon: The α-carbon will resonate around δ 50-60 ppm.

-

β-Carbon: The β-carbon will appear around δ 35-45 ppm.

-

Methyl Carbon: The methyl carbon will be observed upfield, typically around δ 20-25 ppm.

¹⁹F NMR Spectroscopy

-

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be indicative of the electronic environment.

Mass Spectrometry

-

The molecular ion peak [M]+ in the mass spectrum would be expected at m/z 197.21. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the side chain.

Applications in Drug Development and Research

The unique structural features of this compound make it an attractive building block for various applications in drug discovery and chemical biology.

Peptide and Protein Engineering

Incorporating this unnatural amino acid into peptides can significantly alter their properties:

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides.[2]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the phenyl ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding.[1] The meta-position of the fluorine atom can have a distinct electronic effect compared to ortho or para substitution.[11]

-

Conformational Control: The steric bulk of the methyl group and the electronic nature of the fluorine can impose conformational constraints on the peptide backbone, potentially leading to more stable and active secondary structures.

Probing Biological Systems

As a structural analog of phenylalanine, this compound can be used as a probe to study enzyme mechanisms and protein-protein interactions. Its incorporation can provide insights into the importance of specific hydrophobic and electronic interactions at the active site of an enzyme or the interface of a protein complex.

Development of Novel Therapeutics

Fluorinated amino acids have been incorporated into a variety of therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists. The specific substitution pattern of this compound may offer advantages in targeting specific biological pathways implicated in diseases such as cancer, neurological disorders, and infectious diseases.[12][13]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable, albeit under-characterized, tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. While a comprehensive experimental dataset for this specific isomer is yet to be established, its structural analogy to other well-studied fluorinated phenylalanines allows for informed predictions of its properties and potential applications. The strategic combination of fluorine and methyl substitutions on the phenyl ring offers a unique opportunity to fine-tune the steric and electronic properties of peptides and other bioactive molecules, paving the way for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully unlock its potential.

References

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. (2025). Available at: [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. (2022). Available at: [Link]

-

The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. MPG.PuRe. (2024). Available at: [Link]

-

Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. (2017). Available at: [Link]

-

Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers. Available at: [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]

-

Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. (2022). Available at: [Link]

-

p-Fluorophenylalanine | C9H10FNO2. PubChem. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. (2020). Available at: [Link]

-

Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Publications. (2025). Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. (2020). Available at: [Link]

-

Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Reactions. (1946). Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

PHE206 3-氟-5-甲基-DL-苯丙氨酸603106-28-1 this compound. Donboo Amino Acid Co., Ltd. Available at: [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. (2023). Available at: [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. (2024). Available at: [Link]

-

Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. (2022). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 603106-28-1 [sigmaaldrich.com]

- 4. 3-Fluoro-5-methylphenylalanine | CAS: 603106-28-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Frontiers | Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates [frontiersin.org]

- 12. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-5-methyl-dl-phenylalanine CAS number and structure

An In-Depth Technical Guide to 3-Fluoro-5-methyl-dl-phenylalanine

This guide provides a comprehensive technical overview of this compound, a synthetic amino acid of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. We will explore its chemical identity, a robust synthetic pathway, and its potential applications, grounded in the established principles of fluorine chemistry in bioactive molecules.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a non-proteinogenic amino acid, a derivative of phenylalanine featuring both a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern at the meta positions is designed to modulate the electronic and steric properties of the molecule, offering unique advantages in the design of novel peptides and small molecule therapeutics.

Chemical Structure:

Identifier Information:

A dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases as of the latest update. This may indicate its status as a novel or less common research chemical. For reference, the isomeric compound 5-Fluoro-2-methyl-DL-phenylalanine is registered under CAS Number 1260003-81-3 [1]. Researchers should exercise diligence in sourcing and characterization.

Physicochemical Data Summary:

The following table summarizes the key calculated and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid | - |

| Molecular Formula | C₁₀H₁₂FNO₂ | Calculated |

| Molecular Weight | 197.21 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline powder | Inferred from analogs[2] |

| Solubility | Predicted: Sparingly soluble in water, soluble in acidic/basic solutions | Inferred from analogs |

| Melting Point | Predicted: >230 °C (with decomposition) | Inferred from analogs |

Part 2: Synthesis and Characterization

The synthesis of racemic α-amino acids is a well-established field. The Erlenmeyer-Plöchl synthesis provides a reliable and time-tested route to DL-amino acids from aromatic aldehydes.[3] This methodology is particularly suitable for producing this compound from the corresponding benzaldehyde.

Causality in Synthetic Choice: The Erlenmeyer-Plöchl reaction is chosen for its robustness and the commercial availability of the necessary starting materials. It proceeds through an azlactone intermediate, which is then hydrolyzed and reduced to yield the final racemic amino acid. This multi-step, one-pot variation is efficient for generating material for initial research and development.

Synthetic Workflow Diagram

Caption: Erlenmeyer-Plöchl synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous fluorinated phenylalanines.[3][4]

Step 1: Synthesis of 4-(3-fluoro-5-methylbenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-fluoro-5-methylbenzaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.1 mol).

-

Add acetic anhydride (0.3 mol) to the flask.

-

Heat the mixture under reflux with constant stirring for 2 hours. The solution should turn a deep orange/red color.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.

-

Collect the yellow crystalline product by vacuum filtration, wash with cold water, and dry under vacuum. The product is the azlactone intermediate.

Step 2: Hydrolysis and Reduction to this compound

-

Place the dried azlactone intermediate (0.05 mol) in a 500 mL round-bottom flask.

-

Add red phosphorus (0.15 mol) and hydroiodic acid (57%, 100 mL).

-

Heat the mixture under reflux for 5-6 hours with vigorous stirring.

-

Cool the reaction mixture and filter to remove excess red phosphorus.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in a minimum amount of hot water and neutralize with ammonium hydroxide to precipitate the amino acid.

-

Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry to yield the final product.

Analytical Characterization

To ensure the integrity of the synthesized compound, a suite of analytical techniques is required.

-

¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and environment of the fluorine atom. A single resonance peak is expected, with its chemical shift being highly sensitive to the electronic environment of the aromatic ring.[5][6]

-

¹H NMR Spectroscopy: Will confirm the overall structure, showing characteristic peaks for the aromatic, alpha-proton, and beta-protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (197.21 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A chiral HPLC method would be required to resolve the D- and L-enantiomers if needed.

Part 3: Scientific Context and Applications

The strategic placement of fluorine in drug candidates is a cornerstone of modern medicinal chemistry.[7][8] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological profile.[7]

The Rationale for 3-Fluoro-5-methyl Substitution:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the meta-position can block a potential site of aromatic hydroxylation, thereby increasing the compound's in vivo half-life.[9][10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, potentially altering binding interactions with protein targets.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. The increased hydrophobicity from both the fluorine and methyl groups can also enhance binding affinity through the hydrophobic effect.[7]

-

Conformational Control: The combination of a fluorine atom and a methyl group can influence the preferred conformation of the phenyl side chain, which can be crucial for optimal interaction with a biological target.

Logical Flow from Properties to Applications

Caption: The relationship between molecular properties and key research applications.

Key Application Areas

-

Peptide and Protein Engineering: Incorporating this compound into peptides can enhance their stability against proteolytic degradation.[7] This is a critical strategy for converting bioactive peptides into viable drug candidates. The modified side chain can also fine-tune the peptide's structure and binding affinity for its target receptor or enzyme.[4]

-

Drug Design and Development: As a building block, this amino acid can be used in the synthesis of small-molecule drugs. Its properties are valuable for optimizing lead compounds to improve their metabolic profiles and target engagement.[8][9]

-

¹⁹F NMR Spectroscopy Probe: Because fluorine is virtually absent in biological systems, a ¹⁹F-labeled protein can be studied with high sensitivity and no background signal.[11] Incorporating this amino acid allows researchers to monitor protein folding, dynamics, and ligand binding in real-time, providing invaluable structural insights.[5][12][]

-

PET Imaging: When synthesized with the radioisotope ¹⁸F, fluorinated amino acids serve as powerful tracers for Positron Emission Tomography (PET) imaging, particularly in oncology.[7] Amino acid transporters are often upregulated in cancer cells, leading to the accumulation of radiolabeled amino acids and allowing for specific tumor visualization.

Conclusion

This compound represents a highly versatile chemical tool for scientists at the forefront of biomedical research. While not yet a commonplace reagent, its unique combination of fluoro and methyl substituents provides a powerful means to modulate the properties of peptides and small molecules. Through established synthetic methodologies, this compound can be readily prepared and utilized to enhance metabolic stability, fine-tune biological activity, and serve as a sensitive probe for advanced biophysical studies. Its application holds significant promise for accelerating the development of next-generation therapeutics and diagnostic agents.

References

- Benchchem. Synthesis of 3,5-Difluoro-DL-phenylalanine: An Application Note and Detailed Protocol.

- MySkinRecipes. This compound.

- ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. 2019.

- Sigma-Aldrich. m-Fluoro-DL-phenylalanine.

- Benchchem. 3-Fluoro-5-hydroxy-DL-phenylalanine.

-

Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. Available from: [Link]

- Alfa Chemistry. p-Fluoro-DL-phenylalanine.

- NIH National Center for Biotechnology Information. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. 2024.

- BOC Sciences. Fluorinated Amino Acids.

- Tokyo Chemical Industry Co., Ltd. 3-Fluoro-DL-phenylalanine.

- ChemicalBook. 5-FLUORO-2-METHYL-DL-PHENYLALANINE.

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

-

Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-(18F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416–418. Available from: [Link]

-

NIH National Center for Biotechnology Information. p-Fluorophenylalanine. PubChem Compound Summary for CID 4654. Available from: [Link]

-

NIH National Center for Biotechnology Information. 3,5-Difluoro-L-phenylalanine. PubChem Compound Summary for CID 716307. Available from: [Link]

- MedchemExpress. 3,5-Difluoro-DL-phenylalanine.

-

Wang, B., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

- Sigma-Aldrich. p-Fluoro-DL-phenylalanine.

-

ResearchGate. Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET. 2015. Available from: [Link]

-

Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences. Available from: [Link]

-

Salvi, N., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Physical Chemistry B. Available from: [Link]

-

ResearchGate. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. 2021. Available from: [Link]

Sources

- 1. 1260003-81-3 CAS MSDS (5-FLUORO-2-METHYL-DL-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Fluoro-5-methyl-dl-phenylalanine

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated amino acids, particularly analogs of phenylalanine, are critical building blocks in the development of novel therapeutics, from enzyme inhibitors to peptide-based drugs.[3] This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for the synthesis of 3-Fluoro-5-methyl-dl-phenylalanine, a valuable substituted aromatic amino acid.[4] The methodology presented herein is grounded in the well-established Erlenmeyer-Plöchl azlactone synthesis, a classic yet powerful route for preparing α-amino acids.[5][6] This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and critical experimental considerations to ensure successful synthesis and characterization.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of this compound identifies 3-Fluoro-5-methylbenzaldehyde as the key starting material. The carbon backbone of the amino acid can be constructed by forming the α-carbon-benzyl carbon bond and introducing the amine and carboxylic acid functionalities. The Erlenmeyer-Plöchl reaction is an ideal forward synthesis for this transformation.

Caption: High-level overview of the synthetic workflow.

Part I: Synthesis of 4-(3-fluoro-5-methylbenzylidene)-2-methyloxazol-5(4H)-one

This initial step is the core Erlenmeyer-Plöchl reaction, which constructs the unsaturated precursor to our target amino acid. [7]

Principle and Mechanism

The reaction proceeds via the formation of an oxazolone from N-acetylglycine in the presence of acetic anhydride. The oxazolone possesses acidic protons at the C4 position, which can be deprotonated by a mild base (sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-fluoro-5-methylbenzaldehyde in an aldol-type condensation. Subsequent elimination of water yields the thermodynamically stable Z-azlactone product. [8]

Materials and Reagents

| Compound | CAS Number | Molecular Weight ( g/mol ) | Role |

| 3-Fluoro-5-methylbenzaldehyde | 189628-39-5 | 138.14 | Starting Material [9] |

| N-Acetylglycine | 543-24-8 | 117.10 | Starting Material |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | Base/Catalyst |

| Acetic Anhydride | 108-24-7 | 102.09 | Reagent/Solvent |

Detailed Experimental Protocol

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-5-methylbenzaldehyde (13.8 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Reaction Initiation: Add acetic anhydride (35 mL, ~0.37 mol) to the flask. The mixture will become a slurry.

-

Heating: Begin stirring and gently heat the mixture in an oil bath to 80-90 °C. The solids should dissolve, and the solution will typically turn a yellow-orange color.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:2 v/v), checking for the consumption of the starting aldehyde. [10]5. Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to precipitate the azlactone product.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and sodium acetate. Subsequently, wash with a small amount of cold ethanol.

-

Drying: Dry the bright yellow crystalline product under vacuum to a constant weight. The crude product is often of sufficient purity for the next step.

Part II: Synthesis of N-acetyl-3-fluoro-5-methyl-dl-phenylalanine

This stage involves the reduction of the carbon-carbon double bond of the azlactone and the hydrolytic opening of the oxazolone ring. While this can be done in two separate steps, a common and efficient method combines them.

Principle and Mechanism

The azlactone intermediate undergoes reductive cleavage. A common method involves catalytic hydrogenation, where hydrogen gas is used with a palladium catalyst. [11][12]This process reduces the exocyclic C=C double bond. Concurrently, under these conditions or with subsequent workup, the azlactone ring is hydrolyzed to yield the N-acetyl amino acid. An alternative, more classical but hazardous method, uses red phosphorus and hydroiodic acid to achieve the reduction. [13]We will focus on the catalytic hydrogenation approach.

Materials and Reagents

| Compound | CAS Number | Molecular Weight ( g/mol ) | Role |

| Azlactone Intermediate | N/A | 235.22 | Reactant |

| Palladium on Carbon (10% Pd) | 7440-05-3 | 106.42 (Pd) | Catalyst |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Base |

| Methanol / Ethyl Acetate | 67-56-1 / 141-78-6 | 32.04 / 88.11 | Solvent |

| Hydrogen Gas | 1333-74-0 | 2.02 | Reducing Agent |

Detailed Experimental Protocol

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the azlactone intermediate (23.5 g, 0.1 mol) in a suitable solvent like ethyl acetate or methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 1.0 g, ~0.4 mol%) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 40-50 psi.

-

Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic. Monitor the hydrogen uptake. The reaction is usually complete within 4-8 hours when hydrogen consumption ceases.

-

Workup - Filtration: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Workup - Ring Opening: If the ring has not fully opened, the filtrate can be concentrated, and the residue can be refluxed with a dilute aqueous base (e.g., 1M NaOH) for 1-2 hours to ensure complete hydrolysis of the lactone.

-

Isolation: Concentrate the solvent under reduced pressure. The residue is N-acetyl-3-fluoro-5-methyl-dl-phenylalanine. This can be taken to the next step directly or purified by acidification and recrystallization if necessary.

Part III: Hydrolysis to this compound

The final step is the removal of the N-acetyl protecting group to afford the target free amino acid.

Principle and Mechanism

This transformation is a simple amide hydrolysis, which can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis using a strong mineral acid like hydrochloric acid (HCl) is common. The acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.

Detailed Experimental Protocol

-

Setup: Place the crude N-acetyl-3-fluoro-5-methyl-dl-phenylalanine (approx. 0.1 mol) into a round-bottom flask.

-

Hydrolysis: Add 6M aqueous hydrochloric acid (150 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

-

Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

-

Isolation: After cooling to room temperature, the solution may contain some insoluble material, which can be removed by filtration.

-

Purification - Neutralization: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 5.5-6.5) by the slow addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide solution. The free amino acid will precipitate out of the solution.

-

Purification - Collection: Allow the mixture to stand in the cold for at least one hour to maximize precipitation. Collect the white solid product by vacuum filtration.

-

Final Washing and Drying: Wash the product on the filter with cold water, followed by a wash with cold ethanol or acetone to facilitate drying. Dry the final product, this compound, under vacuum.

Characterization of this compound

Unequivocal characterization of the final compound is essential. The following are expected spectroscopic data based on the structure and analysis of similar compounds. [14]

| Technique | Expected Observations |

|---|---|

| ¹H NMR (D₂O) | Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), likely appearing as two singlets (or narrow doublets due to F-H coupling) and one doublet of doublets. Aliphatic Protons: Signals for the α-proton (~3.8-4.2 ppm, triplet) and β-protons (~2.9-3.2 ppm, doublet). Methyl Protons: A singlet around 2.3-2.5 ppm. |

| ¹³C NMR (D₂O) | Carbonyl Carbon: ~175-180 ppm. Aromatic Carbons: Six signals, with the C-F bond showing a large coupling constant (~240-250 Hz) and the adjacent carbons showing smaller couplings. [15]Aliphatic Carbons: α-carbon (~55 ppm) and β-carbon (~38 ppm). Methyl Carbon: ~20 ppm. |

| ¹⁹F NMR (D₂O) | A single signal, the chemical shift of which is dependent on the reference standard. |

| IR (ATR) | O-H stretch (acid): Broad band from 2500-3300 cm⁻¹. N-H stretch (amine): Medium band around 3000-3300 cm⁻¹. C=O stretch (acid): Strong band around 1700-1725 cm⁻¹. Aromatic C=C stretch: Bands around 1450-1600 cm⁻¹. C-F stretch: Strong band around 1100-1300 cm⁻¹. |

| Mass Spec (ESI+) | Expected [M+H]⁺ = 198.0925 |

Conclusion

This guide outlines a reliable and scalable three-stage synthesis for this compound from commercially available starting materials. The Erlenmeyer-Plöchl azlactone synthesis provides an efficient entry point, followed by a standard reduction and hydrolysis sequence. The protocols described are based on well-established chemical principles and provide a solid foundation for researchers in medicinal chemistry and drug discovery to access this and other valuable fluorinated phenylalanine analogs.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. [Link]

-

Gridnev, I. D., et al. (2013). Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis. [Link]

-

Hauke, S., et al. (n.d.). Molecular flavin catalysts for C–H functionalisation and derivatisation of dehydroamino acids. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using.... [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogenation of α‐dehydroamino acids. [Link]

-

Hauke, S., et al. (2021). Molecular flavin catalysts for C–H functionalisation and derivatisation of dehydroamino acids. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. [Link]

-

CCS Chemistry. (2025). Harnessing Photocatalytic Hydrogen Atom Transfer for Deconjugative Isomerization of α,β-Dehydro Amino Acids. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. [Link]

-

Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

-

chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-[methyl(propyl)amino]benzaldehyde. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]

-

YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. [Link]

-

Scribd. (n.d.). Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. [Link]

-

PubMed. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-( 18 F)fluoro-DL-phenylalanine. [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

-

PubMed Central. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 8. scribd.com [scribd.com]

- 9. 3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 3-Fluoro-5-methyl-dl-phenylalanine: Solubility and Stability Profiles

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of 3-Fluoro-5-methyl-dl-phenylalanine. Given the novelty of this compound, this document emphasizes robust methodologies and the scientific rationale behind experimental design, enabling the generation of reliable data crucial for its advancement as a potential therapeutic agent. The incorporation of a fluorine atom and a methyl group onto the phenyl ring of phenylalanine is intended to modulate its metabolic stability and conformational behavior, making a thorough understanding of its physicochemical properties paramount.[1][2]

Introduction to this compound: A Molecule of Interest

This compound is a synthetic amino acid analog. The strategic placement of a fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[2] The additional methyl group further modifies its steric and hydrophobic profile. These substitutions make it a valuable candidate for incorporation into peptides and other bioactive molecules to enhance their therapeutic potential.[1][2] A foundational aspect of its preclinical development is the rigorous determination of its solubility and stability, which directly impacts formulation strategies, bioavailability, and shelf-life.

Physicochemical Properties of Related Phenylalanine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| m-Fluoro-DL-phenylalanine | C9H10FNO2 | 183.18 | 253-255 (dec.) |

| p-Fluoro-DL-phenylalanine | C9H10FNO2 | 183.18 | 253-255 (dec.) |

| DL-Phenylalanine | C9H11NO2 | 165.19 | 275-283 (dec.) |

Data sourced from various chemical suppliers and databases.[3][4][5]

A Systematic Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile should be established across a range of physiologically relevant and formulation-centric solvent systems. The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[6]

Experimental Protocol: Equilibrium Solubility by Saturation Shake-Flask Method

This protocol is designed to determine the thermodynamic equilibrium solubility of this compound.

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. Also, include common organic solvents used in formulations, such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

-

Addition of Excess Solid: To a known volume of each solvent system in a sealed vial, add an excess amount of this compound. A visual confirmation of undissolved solid should be present throughout the experiment.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) using a mechanical shaker or rotator. The time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[7] For poorly soluble compounds, this may take longer.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the parent compound from any potential degradants.[6] A new fluorometric method has also been developed for the determination of L-phenylalanine in serum samples.[8]

-

pH Verification: For aqueous systems, the pH of the final saturated solution should be measured to ensure it has not shifted significantly.[6]

Causality in Experimental Design

-

Choice of Solvents: The selection of aqueous buffers at different pH values is crucial for ionizable compounds like amino acids. The solubility of this compound is expected to be pH-dependent due to its amino and carboxylic acid moieties. Organic and co-solvent systems are investigated to inform potential formulation strategies for parenteral or topical delivery.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

-

Equilibration Time: Ensuring sufficient time for the system to reach equilibrium is paramount for determining thermodynamic solubility rather than kinetic solubility.

-

Validated Analytical Method: The use of a specific and validated quantification method, such as HPLC, ensures that the measured concentration corresponds only to the intact drug, providing an accurate assessment of its solubility and initial insights into its stability in the tested media.

Figure 1: Workflow for Equilibrium Solubility Determination.

Comprehensive Stability Profiling

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10][11] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[9][10][11][12][13]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[12][13]

Experimental Protocol:

-

Acid and Base Hydrolysis: Dissolve or suspend this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Samples should be heated (e.g., 60°C) and analyzed at various time points.

-

Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature and elevated temperatures.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated stability condition) and analyze for degradation.[13]

-

Photostability: Expose the solid compound and its solution to light conditions as specified in ICH guideline Q1B.[10][11][13] This involves exposure to a combination of visible and UV light.

-

Analysis: At each time point, samples should be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify any degradation products.

Long-Term and Accelerated Stability Studies

These formal studies are designed to establish a re-test period for the drug substance.[12]

Experimental Protocol:

-

Batch Selection: At least three primary batches of this compound should be used for formal stability studies.[10][12][13]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

-

Parameters to be Tested: The stability-indicating assay should be performed to determine the purity of the compound. Other tests, such as appearance, water content, and crystal form, should also be monitored.

Figure 2: Overview of Stability Testing Strategy.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables.

Table 1: Illustrative Solubility Data Presentation

| Solvent System | Temperature (°C) | Equilibrium Solubility (mg/mL) | Final pH (if applicable) |

| 0.1 N HCl (pH 1.2) | 25 | [Experimental Value] | [Measured Value] |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] | [Measured Value] |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | [Measured Value] |

| Phosphate Buffer (pH 7.4) | 37 | [Experimental Value] | [Measured Value] |

| Water | 25 | [Experimental Value] | [Measured Value] |

| Ethanol | 25 | [Experimental Value] | N/A |

| DMSO | 25 | [Experimental Value] | N/A |

Table 2: Illustrative Stability Data Summary (Accelerated Conditions)

| Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) |

| 0 Months | White Powder | 99.8 | 0.2 |

| 3 Months | White Powder | [Experimental Value] | [Experimental Value] |

| 6 Months | White Powder | [Experimental Value] | [Experimental Value] |

Conclusion

The systematic characterization of this compound's solubility and stability is a foundational step in its development pathway. By employing robust methodologies such as the saturation shake-flask method for solubility and following ICH guidelines for stability testing, researchers can generate the high-quality, reliable data necessary for informed decision-making in formulation development and regulatory submissions. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- Q1A(R2) Guideline - ICH.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- Annex 4 - World Health Organization (WHO).

- m-Fluoro-DL-phenylalanine 456-88-2 - Sigma-Aldrich.

- p-Fluoro-DL-phenylalanine CAS 51-65-0 - Alfa Chemistry.

- This compound - MySkinRecipes.

- Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central.

- Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method - PubMed.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m-Fluoro-DL-phenylalanine 456-88-2 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. snscourseware.org [snscourseware.org]

Spectroscopic Characterization of 3-Fluoro-5-methyl-dl-phenylalanine: A Predictive Guide for Researchers

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Fluoro-5-methyl-dl-phenylalanine. In the absence of directly published experimental spectra for this specific analog, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related fluorinated amino acids, to offer a comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel phenylalanine derivatives.[1]

Introduction

This compound is a synthetic amino acid of interest in medicinal chemistry and drug development. The incorporation of a fluorine atom and a methyl group into the phenyl ring of phenylalanine can significantly alter its biological properties, including metabolic stability, binding affinity to target proteins, and overall pharmacological profile.[2] Accurate structural elucidation and confirmation are paramount, and spectroscopic techniques are the cornerstone of this process. This guide outlines the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for complete characterization.

Experimental Protocol: NMR Data Acquisition

A standardized approach for acquiring high-quality NMR data for a novel amino acid analog like this compound is crucial for accurate interpretation.

Caption: General workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. D₂O is a common choice for amino acids due to their solubility in water, while DMSO-d₆ can also be used and has the advantage of not exchanging with labile N-H protons.[3][4]

-

Field Strength: A higher magnetic field strength (e.g., 500 MHz or greater) is recommended to improve signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.[5]

-

2D NMR: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals, especially for the aromatic and aliphatic regions.[3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in D₂O is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~7.0-7.2 | m | 3H | Aromatic protons (H-2, H-4, H-6) | The electron-donating methyl group and the electron-withdrawing fluorine atom will influence the chemical shifts of the aromatic protons. H-2 and H-6 will be doublets of doublets due to coupling with both the fluorine and the adjacent proton. H-4 will likely be a triplet or a multiplet. |

| ~4.0-4.2 | dd | 1H | α-proton (H-α) | The chemical shift is typical for an α-proton of an amino acid. It will be a doublet of doublets due to coupling with the two diastereotopic β-protons.[6] |

| ~3.1-3.4 | m | 2H | β-protons (H-β) | These protons are diastereotopic and will appear as a multiplet, likely two separate doublet of doublets, due to geminal coupling and coupling to the α-proton.[6][7] |

| ~2.3 | s | 3H | Methyl protons (-CH₃) | A singlet in the typical range for an aryl methyl group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide key information about the carbon skeleton:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~175 | Carbonyl carbon (-COOH) | Typical chemical shift for a carboxylic acid carbon in an amino acid.[8] |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-3 (C-F) | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield shifted.[7] |

| ~139 (d, ³JCF ≈ 8 Hz) | C-5 (C-CH₃) | The carbon bearing the methyl group will show a smaller three-bond coupling to fluorine. |

| ~135 (d, ³JCF ≈ 6 Hz) | C-1 | Aromatic quaternary carbon. |

| ~128 (d, ⁴JCF ≈ 2 Hz) | C-6 | Aromatic CH. |

| ~120 (d, ²JCF ≈ 21 Hz) | C-4 | Aromatic CH. |

| ~115 (d, ²JCF ≈ 21 Hz) | C-2 | Aromatic CH. |

| ~55 | α-carbon (C-α) | Typical chemical shift for the α-carbon of phenylalanine. |

| ~37 | β-carbon (C-β) | Typical chemical shift for the β-carbon of phenylalanine. |

| ~21 | Methyl carbon (-CH₃) | Typical chemical shift for an aryl methyl carbon. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment and is a key identifier for fluorinated compounds.[9][10]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Notes |

| ~ -110 to -120 | m | The chemical shift of fluorine on an aromatic ring is highly dependent on the other substituents. The signal will be a multiplet due to coupling with the ortho and meta protons.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Data Acquisition

Caption: General workflow for solid-state FTIR data acquisition.

Causality in Experimental Choices:

-

Solid-State Analysis: For amino acids, which are typically crystalline solids, the KBr pellet method is a standard and effective way to obtain a high-quality IR spectrum. This minimizes intermolecular hydrogen bonding effects that can broaden peaks in a solution-phase measurement.[12]

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |

| 3200-2500 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding. |

| 3100-3000 | N-H stretch | Ammonium (NH₃⁺) | In the zwitterionic form, this band will be present. |

| ~3030 | C-H stretch | Aromatic | |

| ~2960 | C-H stretch | Aliphatic | |

| ~1730 | C=O stretch | Carboxylic acid | This is a strong, characteristic absorption.[13] |

| ~1600, ~1490 | C=C stretch | Aromatic ring | |

| ~1580 | N-H bend | Ammonium (NH₃⁺) | |

| ~1250 | C-F stretch | Aryl-fluoride | A strong and characteristic band for the C-F bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: ESI-MS Data Acquisition

Caption: General workflow for ESI-MS and MS/MS data acquisition.

Causality in Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the initial MS scan.[14]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) in a tandem mass spectrometer is used to fragment the selected parent ion. The resulting fragmentation pattern is highly specific to the molecule's structure and provides definitive evidence for its identity.[14][15]

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₂FNO₂) is 197.21 g/mol .

-

MS1 (Full Scan): In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 198.09.

-

MS/MS (Fragmentation of m/z 198.09): The fragmentation of protonated amino acids typically involves the loss of small neutral molecules.[16][17][18]

| Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Structure | Rationale |

| 181.06 | NH₃ (Ammonia) | [M+H-NH₃]⁺ | Loss of the amino group is a common fragmentation pathway for protonated amino acids. |

| 152.08 | HCOOH (Formic Acid) | [M+H-HCOOH]⁺ | Loss of the carboxylic acid group as formic acid is a characteristic fragmentation.[15] This iminium ion is often the base peak. |

| 123.06 | H₂O + CO + NH₃ | [C₉H₈F]⁺ | Further fragmentation of the iminium ion. |

| 109.05 | - | 3-fluoro-5-methylbenzyl cation | Cleavage of the Cα-Cβ bond, resulting in the stabilized benzyl cation. |

Conclusion

This predictive guide provides a comprehensive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust basis for researchers to confirm the synthesis and purity of this novel amino acid derivative. Any significant deviation from these predicted values would warrant further investigation into the structure of the synthesized compound. The principles and comparative data used in this guide underscore the power of spectroscopic methods in modern chemical and pharmaceutical research.

References

- Pagel, K., & Koksch, B. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. MPG.PuRe.

- Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated deriv

- Nagornova, A., et al. (2023).

- Tsai, Y. H., et al. (2017). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace.

- Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PMC - NIH.

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

- Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Diva-Portal.org.

- Guroff, G., & Chirigos, M. A. (1962).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Amino acids. (n.d.). Medizinische Fakultät Münster.

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.).

- Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI.

- 3-Fluoro-4-methyl-DL-phenylalanine | 174732-59-3. (n.d.). Benchchem.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. (2023). Fritz Haber Institute.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.).

- The impact of side-chain fluorination on proton-bound phenylalanine dimers. (2024). Refubium - Freie Universität Berlin.

- FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... (n.d.).

- Fluorine NMR. (n.d.). University of Wisconsin-Madison.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.).

- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (n.d.). PubMed.

- 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.).

- Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021).

- L-Phenylalanine(63-91-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). MDPI.

- This compound. (n.d.). MySkinRecipes.

- N-Acetyl-3-fluoro-DL-phenylalanine. (n.d.). SpectraBase.

- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (2023).

- m-Fluoro-DL-phenylalanine 456-88-2. (n.d.). Sigma-Aldrich.

- 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%. (n.d.).

- 3-Fluorophenylalanine | C9H10FNO2 | CID 9976. (n.d.). PubChem.

- Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. (n.d.). PubMed.

- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989). MDPI.

- p-Fluoro-DL-phenylalanine 51-65-0. (n.d.). Sigma-Aldrich.

- FTIR Spectrum of borono phenylalanine. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fredi.hepvs.ch [fredi.hepvs.ch]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 6. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. biophysics.org [biophysics.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. Amino acids [medizin.uni-muenster.de]

An In-depth Technical Guide to 3-Fluoro-5-methyl-dl-phenylalanine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-methyl-dl-phenylalanine, a synthetic amino acid of increasing interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of fluorine and a methyl group onto the phenyl ring of phenylalanine offers unique physicochemical properties that can be exploited to enhance the therapeutic potential of peptides and small molecule drugs. This document will delve into the background of fluorinated amino acids, propose a detailed synthetic route for this compound based on established methodologies, explore its key physicochemical characteristics, and discuss its potential applications, particularly in the design of novel therapeutics with improved metabolic stability and binding affinities.

Introduction: The Rise of Fluorinated Amino Acids in Drug Design

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] When incorporated into amino acids, these effects are particularly pronounced, offering a powerful tool to modulate peptide and protein structure, function, and stability.[2][3]

Fluorinated phenylalanines, in particular, have garnered significant attention. The substitution of hydrogen with fluorine on the aromatic ring can alter the electronic properties of the phenyl group, influence cation-π interactions, and block sites of metabolic oxidation, thereby enhancing the in vivo half-life of peptide-based drugs.[1][2] this compound is a synthetically designed non-proteinogenic amino acid that combines the benefits of fluorination with the steric and electronic effects of a methyl group. This unique substitution pattern makes it a valuable building block for creating novel peptides and peptidomimetics with tailored properties.

Synthesis of this compound: A Methodological Deep Dive

Proposed Synthetic Pathway: The Erlenmeyer-Plöchl Approach

The synthesis of this compound can be logically envisioned through a multi-step process starting from the commercially available 3-fluoro-5-methylbenzaldehyde.

Caption: Proposed Erlenmeyer-Plöchl synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on the general principles of the Erlenmeyer-Plöchl synthesis and adapted for the specific target molecule.

Step 1: Synthesis of 4-(3-Fluoro-5-methylbenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-methylbenzaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.1 mol).

-

To this mixture, carefully add acetic anhydride (0.3 mol).

-

Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the azlactone intermediate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield the crude azlactone. This intermediate can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol or acetic acid for higher purity.

Step 2: Synthesis of this compound

-

In a 500 mL round-bottom flask, suspend the crude azlactone intermediate (0.08 mol) in a mixture of red phosphorus (0.4 mol) and hydriodic acid (57%, 100 mL).

-

Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere. The reaction should be carried out in a well-ventilated fume hood due to the evolution of phosphine gas.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the excess red phosphorus.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in a minimal amount of hot water and adjust the pH to the isoelectric point of the amino acid (around pH 5-6) with a suitable base (e.g., ammonium hydroxide).

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and then with ethanol.

-

Dry the final product under vacuum to obtain this compound.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and by comparison with similar fluorinated amino acids.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions |

| pKa (α-COOH) | ~2.0 - 2.5 |

| pKa (α-NH₃⁺) | ~9.0 - 9.5 |

| Isoelectric Point (pI) | ~5.5 - 6.0 |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons with splitting patterns influenced by the fluorine and methyl substituents, a multiplet for the β-protons, a triplet for the α-proton, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a highly attractive building block for the development of novel therapeutic agents.[7]

Enhancing Metabolic Stability